4-(3-Benzenesulfonamidophenyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(3-piperazin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)18-14-5-4-6-15(13-14)19-11-9-17-10-12-19/h1-8,13,17-18H,9-12H2 |
InChI Key |
KUAATZXIILUWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 3 Benzenesulfonamidophenyl Piperazine and Its Derivatives
The synthesis of 4-(3-benzenesulfonamidophenyl)piperazine and its analogs involves sophisticated chemical strategies. These methods focus on the efficient construction of the core piperazine (B1678402) ring and its subsequent functionalization to generate a diverse range of derivatives. This article explores the key synthetic methodologies employed in the creation of these complex molecules.
Structure Activity Relationship Sar Investigations of 4 3 Benzenesulfonamidophenyl Piperazine Analogues
Influence of Substituents on the Benzenesulfonamide (B165840) Phenyl Ring
The nature and position of substituents on the benzenesulfonamide phenyl ring play a critical role in modulating the biological activity of 4-(3-Benzenesulfonamidophenyl)piperazine analogues. Research has shown that both electronic and steric factors of these substituents can significantly impact the potency and efficacy of the compounds.
For instance, in a study of benzenesulfonamide derivatives as inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, modifications to this ring were key to enhancing activity. The replacement of a hydrogen atom with a fluorine atom at the para-position of the benzenesulfonamide phenyl ring, as seen in compound 1b , led to a 2.9-fold increase in inhibitory potency compared to the parent compound, RN-9893. nih.gov An even greater enhancement was observed with the introduction of a trifluoromethoxy group at the para-position (compound 1f ), which resulted in a 4.5-fold increase in potency. nih.gov These findings suggest that electron-withdrawing groups at this position are favorable for this specific activity.
Similarly, in the context of anticancer agents, the substitution pattern on the benzenesulfonyl group of related structures like 4-phenyl-1-benzenesulfonylimidazolidinones was found to be important for their cytotoxicity against human lung (A549) and colon (HCT-15) cancer cell lines. ajrconline.org Quantitative structure-activity relationship (QSAR) analysis revealed that the steric properties of the substituents, particularly at the 4-position, were well-correlated with activity. ajrconline.org An increase in the volume of the substituent at the 4-position enhanced cytotoxicity, while a small substituent at the 3-position further increased activity. ajrconline.org This indicates that the size and placement of groups on the phenyl ring are crucial for optimizing interactions with the biological target.
| Compound | Substituent on Benzenesulfonamide Ring (para-position) | TRPV4 Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| RN-9893 | -H | 2.07 ± 0.90 μM | nih.gov |
| 1b | -F | 0.71 ± 0.21 μM | nih.gov |
| 1f | -OCF₃ | 0.46 ± 0.08 μM | nih.gov |
Role of the Piperazine (B1678402) Core in Biological Activity
The two nitrogen atoms within the piperazine core can be protonated at physiological pH, which can significantly increase the water solubility of the drug candidate. nih.gov This is a critical factor for bioavailability. The basicity (pKa) of these nitrogens is influenced by adjacent chemical groups, allowing for fine-tuning of the molecule's physicochemical properties. researchgate.net
In the context of antidepressants, the piperazine moiety is almost ubiquitous. nih.gov It plays a much larger role than simply improving CNS pharmacokinetic profiles; it is directly involved in the specific binding conformations of these agents to their targets, such as serotonin (B10506) receptors. slideshare.netnih.gov For many arylpiperazine derivatives, this core is essential for achieving high affinity for receptors like the 5-HT₁ₐ and Sigma-1 receptors, which are implicated in depression. slideshare.net
Furthermore, the piperazine ring often serves as a versatile linker or central scaffold to which other pharmacophores can be attached. Its disubstituted nature allows for the precise orientation of different functional groups, facilitating interactions with multiple sites on a biological target. nih.gov
Impact of Linker Design in Hybrid Compounds
The this compound scaffold is frequently used as a building block in the design of hybrid compounds, where it is connected to another pharmacologically active moiety via a linker. The design of this linker—its length, flexibility, and chemical nature—has a profound impact on the activity of the resulting hybrid molecule.
In the development of anticancer agents, piperazine is often employed as a linker to connect different active fragments. For example, novel rhein (B1680588)–piperazine–furanone hybrids were designed where piperazine links a rhein moiety to a furanone scaffold. preprints.org SAR analysis of these hybrids showed that the cytotoxicity against A549 human lung cancer cells was significantly enhanced when a methoxy-containing furanone was introduced. preprints.org The most potent compound, 5e , was 46-fold more toxic to A549 cells than the parent rhein, demonstrating the synergistic effect achieved through this specific linker strategy. preprints.org
In another example, a series of vindoline (B23647)–piperazine conjugates were synthesized for anticancer activity. mdpi.com In these compounds, N-substituted piperazine pharmacophores were attached to the vindoline structure through different types of linkers. The results showed that not only the substituent on the piperazine but also the attachment point and the nature of the linker were critical. For instance, attaching a [4-(trifluoromethyl)benzyl]piperazine via an N-alkyl side chain to position 17 of vindoline (compound 23 ) yielded a highly potent derivative against breast cancer cells. mdpi.com
The design of linkers is also critical in advanced drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). When a piperazine ring is incorporated into a PROTAC linker, its basicity can vary significantly (pKa values ranging from 4.5 to 8) depending on the nearby chemical groups. researchgate.net The presence of a carbonyl moiety, often used to connect the linker to a ligand, can be detrimental to the desired pKa unless it is separated from the basic nitrogen of the piperazine by at least four methylene (B1212753) units. researchgate.net This highlights the meticulous design required to maintain the linker's intended function, such as enhancing solubility through protonation. researchgate.netneuroquantology.com
SAR in Specific Pharmacological Classes
Analogues of benzenesulfonamide-piperazine have been investigated for their potential as antimicrobial agents. The structural features of these compounds are key to their efficacy against various bacterial and fungal strains.
In one study, a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested against Mycobacterium tuberculosis. The results indicated that electron-withdrawing groups on the phenyl ring of the sulfonamide were crucial for activity. nih.gov Specifically, hybrids with a 2,4-dinitrobenzenesulfonamide (B1250028) group emerged as the most promising scaffold for anti-tuberculosis therapy. nih.gov Interestingly, replacing a hydrogen on the benzhydryl piperazine with a fluorine atom did not lead to a significant improvement in activity, suggesting that for this particular series, the electronic effects on the sulfonamide ring were more dominant than modifications on the piperazine substituent. nih.gov
Another study focused on thiopyrimidine-benzenesulfonamide hybrids, where a piperazine moiety was part of the benzenesulfonamide substitution. Compound M3 , which features a 4-methylpiperazin-1-yl sulfonyl group, was synthesized and characterized as part of a series showing broad-spectrum antimicrobial efficacy, particularly against K. pneumoniae and P. aeruginosa. mdpi.com This demonstrates that incorporating a substituted piperazine into the benzenesulfonamide portion can be a viable strategy for developing new antimicrobial agents.
| Compound Class | Key Structural Feature for Activity | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | 2,4-dinitro substitution on the benzenesulfonamide ring | Mycobacterium tuberculosis | nih.gov |
| Thiopyrimidine-benzenesulfonamide hybrids | Presence of a 4-methylpiperazin-1-yl sulfonyl group | K. pneumoniae, P. aeruginosa | mdpi.com |
The this compound scaffold and its relatives are prominent in the design of novel anticancer agents. SAR studies have identified key features that enhance cytotoxicity and selectivity against cancer cells.
As mentioned previously, the volume and position of substituents on the benzenesulfonyl ring are important for cytotoxicity. ajrconline.org Hybridization strategies have also proven highly effective. The rhein-piperazine-furanone hybrid 5e showed an IC₅₀ of 5.74 μM against A549 lung cancer cells and was significantly less toxic to normal lung fibroblast cells, indicating good selectivity. preprints.org
In the vindoline-piperazine conjugate series, specific substitutions on the terminal piperazine ring were critical. Compound 23 , bearing a [4-(trifluoromethyl)benzyl]piperazine, was most effective on the MDA-MB-468 breast cancer cell line with a GI₅₀ (50% growth inhibition) of 1.00 μM. mdpi.com Compound 25 , containing a 1-bis(4-fluorophenyl)methyl piperazine, was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com These results underscore how the distal part of the molecule, attached to the piperazine core, dictates both the potency and the cancer cell line specificity.
Arylpiperazine derivatives, including those related to the this compound structure, are a cornerstone of antidepressant drug discovery. nih.gov Their mechanism often involves interaction with the serotonergic system. researchgate.net
SAR studies consistently show that the piperazine scaffold is a key element for antidepressant-like effects. slideshare.net In one study, two new arylpiperazine derivatives, LQFM211 and LQFM213 , were designed and shown to produce anxiolytic and antidepressant-like effects in animal models. The effect of LQFM213 was blocked by a 5-HT₁ₐ receptor antagonist, confirming the involvement of the serotonergic pathway.
The development of novel antidepressants often focuses on creating molecules that can target multiple receptors. Arylpiperazines have been designed to target both 5-HT₁ₐ and Sigma-1 receptors, with the piperazine core acting as the central binding element. slideshare.net The nature of the aryl group attached to the piperazine and the linker connecting it to other parts of the molecule are crucial for modulating affinity and selectivity for these different receptor targets. For example, research on new arylpiperazine derivatives with isonicotinic and picolinic nuclei demonstrated antidepressant-like effects mediated by interactions with 5-HT₁ₐ and, in one case, 5-HT₂C receptors. researchgate.net This highlights the tunability of the scaffold for achieving desired polypharmacological profiles.
GABA_A Receptor Modulators
While direct studies on this compound and its close analogues as GABA_A receptor modulators are not extensively available in the current body of scientific literature, the piperazine moiety is a well-established pharmacophore that interacts with GABA_A receptors. Research into various piperazine derivatives has demonstrated that this chemical class can act as antagonists at the human α1β2γ2 GABA_A receptor, the major inhibitory ion channel in the central nervous system. nih.govnih.gov
Investigations into a series of piperazine derivatives have shown that they can inhibit the GABA-evoked ion current in a concentration-dependent manner. nih.gov The structure of the substituent on the piperazine ring plays a crucial role in determining the potency of this inhibition. For instance, chlorophenylpiperazines have been identified as the most potent antagonists among the tested derivatives. nih.gov Specifically, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) exhibited an IC20 value of 46μM and achieved a maximum inhibition of approximately 90% at a concentration of 1mM. nih.gov
The general trend observed in these studies indicates that the nature and position of the substituent on the phenyl ring attached to the piperazine are critical for activity. This suggests that the benzenesulfonamido-phenyl group in this compound could significantly influence its interaction with the GABA_A receptor. The sulfonamide group, with its hydrogen bonding capabilities and electronic properties, could potentially engage with amino acid residues in the receptor's binding pocket, a feature not present in the simpler substituted phenylpiperazines that have been studied.
Further research is warranted to synthesize and test analogues of this compound to elucidate their specific effects on GABA_A receptor subtypes and to establish a clear SAR for this particular chemical series.
Table 1: Inhibitory Activity of Piperazine Derivatives on Human α1β2γ2 GABA_A Receptors
| Compound | Substituent on Piperazine | IC20 (μM) | Maximum Inhibition (%) at 1mM |
| 1-(2-chlorophenyl)piperazine (2CPP) | 2-Chlorophenyl | 46 | ~90 |
| Benzylpiperazine (BZP) | Benzyl | - | - |
| Phenylpiperazine (PP) | Phenyl | - | - |
| 2-Methylbenzylpiperazine (2MBP) | 2-Methylbenzyl | - | - |
| 3-Methylbenzylpiperazine (3MBP) | 3-Methylbenzyl | - | - |
| 2-Methoxyphenylpiperazine (2MPP) | 2-Methoxyphenyl | - | - |
| 3-Methoxyphenylpiperazine (3MPP) | 3-Methoxyphenyl | - | - |
| 4-Methoxyphenylpiperazine (4MPP) | 4-Methoxyphenyl | - | - |
| 4-Chlorophenylpiperazine (4CPP) | 4-Chlorophenyl | - | - |
| 4-Fluorophenylpiperazine (4FPP) | 4-Fluorophenyl | - | - |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 3-(Trifluoromethyl)phenyl | - | - |
Data for BZP, PP, and other derivatives were part of a broader study, with 2CPP highlighted for its potency. nih.gov
Enzyme Inhibitors
Analogues of this compound have been investigated as inhibitors of several key enzymes, demonstrating the therapeutic potential of this scaffold in various disease areas.
Hepatitis C Virus NS5B Polymerase Inhibitors
A series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, which are structurally related to this compound, have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov Structure-activity relationship studies initiated from a high-throughput screening hit, (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide, led to the discovery of highly potent compounds. nih.gov
The optimization efforts focused on modifications of the N-benzyl group, the heteroaryl moiety, and the phenylsulfonyl group. These studies culminated in the identification of (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide, which displayed potent replicon activities against HCV genotypes 1b and 1a with EC50 values of 7 nM and 89 nM, respectively. nih.gov This demonstrates that specific stereochemistry and substitution patterns are crucial for potent antiviral activity. The co-crystal structures of some of these inhibitors with the NS5B enzyme have provided insights into their binding mode, revealing that they bind to an allosteric site. nih.gov This information can guide the further design of more effective inhibitors. nih.gov
Table 2: Activity of Phenylsulfonyl-piperazine Analogues as HCV NS5B Polymerase Inhibitors
| Compound | Structure | HCV Genotype 1b EC50 (nM) | HCV Genotype 1a EC50 (nM) |
| (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide (Lead Compound) | - | - | - |
| (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide | - | 7 | 89 |
Detailed structural information for the lead compound was not fully provided in the abstract. nih.gov
Inhibitors of Cholinesterases, Tyrosinase, and α-Glucosidase
In a separate line of investigation, novel hybrid compounds of benzene (B151609) sulfonamide and piperazine have been synthesized and evaluated for their inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov These enzymes are implicated in the pathology of Alzheimer's disease, pigmentation disorders, and diabetes, respectively.
The study revealed that these compounds generally exhibit good enzyme inhibitory potential, with the exception of α-amylase. nih.gov The structure-activity relationship indicated that the nature of the substituent on the piperazine nitrogen and the substitution pattern on the benzenesulfonamide moiety influenced the inhibitory activity against the different enzymes.
The most promising inhibitory activities were observed for different compounds against different enzymes, highlighting the possibility of developing selective inhibitors by modifying the core scaffold. For instance, compound 5 in the series showed the best inhibitory activity against AChE, while compounds 2 and 5 were most effective against BChE. nih.gov Compound 4 was the best tyrosinase inhibitor, and compound 3 was the most potent α-glucosidase inhibitor. nih.gov
Table 3: Enzyme Inhibitory Activity of Benzene Sulfonamide-Piperazine Hybrid Compounds
| Compound | Target Enzyme | IC50 (mM) |
| Compound 5 | Acetylcholinesterase (AChE) | 1.003 |
| Compound 2 | Butyrylcholinesterase (BChE) | 1.008 |
| Compound 5 | Butyrylcholinesterase (BChE) | 1.008 |
| Compound 4 | Tyrosinase | 1.19 |
| Compound 3 | α-Glucosidase | 1.000 |
The specific structures of compounds 2, 3, 4, and 5 were detailed in the full research article. nih.gov
Pre Clinical Biological Evaluation and Mechanistic Insights
In Vitro Assessment of Biological Targets and Enzyme Inhibition
The inhibitory activity of 4-(3-Benzenesulfonamidophenyl)piperazine and its analogs has been evaluated against several key enzymes and receptors, revealing a diverse pharmacological profile.
Derivatives of benzenesulfonamide (B165840) hybridized with piperazine (B1678402) have been investigated for their ability to inhibit cholinesterase enzymes, which are critical in the regulation of neurotransmission. nih.gov Specifically, the inhibitory potential of these hybrid compounds was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Research has shown that while all synthesized compounds demonstrated good enzyme inhibitory potential, the most significant inhibition of AChE was observed with a compound designated as compound 5, which recorded an IC₅₀ value of 1.003 mM. nih.gov For BChE, compounds 2 and 5 exhibited the strongest inhibitory activity, both with an IC₅₀ value of 1.008 mM. nih.gov These findings suggest a moderate inhibitory effect on cholinesterase enzymes by this class of compounds.
Table 1: Cholinesterase Inhibition by Benzenesulfonamide-Piperazine Derivatives
| Compound | Target Enzyme | IC₅₀ (mM) |
| Compound 5 | Acetylcholinesterase (AChE) | 1.003 |
| Compound 2 | Butyrylcholinesterase (BChE) | 1.008 |
| Compound 5 | Butyrylcholinesterase (BChE) | 1.008 |
Source: nih.gov
The inhibitory effect of benzenesulfonamide-piperazine hybrids on tyrosinase, a key enzyme in melanin (B1238610) synthesis, has also been assessed. nih.gov Among the synthesized compounds, compound 4 was identified as the most effective tyrosinase inhibitor, with an IC₅₀ value of 1.19 mM. nih.gov This indicates a potential for these compounds to modulate pigmentation processes.
Table 2: Tyrosinase Inhibition by Benzenesulfonamide-Piperazine Derivatives
| Compound | Target Enzyme | IC₅₀ (mM) |
| Compound 4 | Tyrosinase | 1.19 |
Source: nih.gov
The inhibitory activities of benzenesulfonamide-piperazine derivatives against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose metabolism, have been a subject of investigation. nih.govcumhuriyet.edu.tr
Studies revealed that while most of the synthesized compounds showed good inhibitory potential against various enzymes, they were generally not effective against α-amylase. nih.gov However, one study on phenylsulfonyl piperazine derivatives reported that a specific compound, designated as compound 4, exhibited a significant inhibitory percentage of 80.61±0.62 against α-amylase, which was even higher than the standard drug acarbose (B1664774) (78.81±0.02). cumhuriyet.edu.tr
In contrast, notable inhibitory activity was observed against α-glucosidase. nih.gov The most potent inhibition was demonstrated by compound 3, with an IC₅₀ value of 1.000 mM. nih.gov Another study on phthalimide-benzenesulfonamide hybrids containing a 4-phenylpiperazine moiety found a compound (4m) to be a highly potent α-glucosidase inhibitor with an IC₅₀ value of 52.2 ± 0.1 μM, which is approximately 14.5-fold more active than acarbose. nih.gov Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor. nih.gov
Table 3: Glycosidase Enzyme Inhibition
| Compound | Target Enzyme | Inhibition Metric | Value |
| Compound 4 | α-Amylase | % Inhibition | 80.61 ± 0.62 |
| Acarbose (Standard) | α-Amylase | % Inhibition | 78.81 ± 0.02 |
| Compound 3 | α-Glucosidase | IC₅₀ (mM) | 1.000 |
| Compound 4m | α-Glucosidase | IC₅₀ (µM) | 52.2 ± 0.1 |
Source: nih.govcumhuriyet.edu.trnih.gov
The interaction of piperazine derivatives with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, has been investigated to understand their psychoactive properties. nih.gov Research has demonstrated that piperazine derivatives can act as antagonists of the human α1β2γ2 GABA-A receptor. nih.gov
The affinity of piperazine derivatives for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT7 subtypes, has been a significant area of research. nih.govnih.gov These receptors are involved in the modulation of various physiological and psychological processes.
Studies on N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene (B151609) sulfonamides have shown that many of these compounds exhibit potent antagonist activity at 5-HT7 receptors, with IC₅₀ values ranging from 12 to 580 nM. nih.gov
Furthermore, research on 1-substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazine derivatives highlighted the critical role of the substituent at the N-1 position of the piperazine ring for 5-HT1A receptor affinity. nih.gov Certain derivatives, such as those with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substitutions, displayed high affinity for the 5-HT1A receptor, with Ki values in the subnanomolar range. nih.gov These compounds also demonstrated good selectivity over α1 receptors. nih.gov
Table 4: Serotonin Receptor Antagonism
| Compound Class | Target Receptor | Activity | IC₅₀/Ki Values |
| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides | 5-HT7 | Antagonist | 12-580 nM |
| 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines | 5-HT1A | High Affinity | Subnanomolar Ki |
Benzenesulfonamide-based compounds have been identified as inhibitors of perforin (B1180081), a key protein in the immune system responsible for eliminating virus-infected and cancerous cells. nih.gov Inappropriate perforin activity is also implicated in autoimmune conditions and transplant rejection. nih.govnih.gov
A series of arylsulfonamide-based inhibitors of perforin have been explored, demonstrating that these compounds are potent inhibitors of the lytic action of both isolated recombinant perforin and perforin secreted by natural killer (NK) cells in vitro. nih.gov The benzenesulfonamide core has been successfully used as a bioisosteric replacement for other chemical scaffolds, leading to compounds with comparable activity and improved properties such as solubility and reduced toxicity towards NK cells. nih.gov This selective inhibition of perforin presents a potential strategy for developing highly specific immunosuppressive therapies. nih.govnih.gov
Pharmacological Studies in In Vivo and In Vitro Models
Analgesic Effects
Derivatives of phenylpiperazine have been investigated for their pain-relieving properties in animal models. For instance, the compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) has demonstrated the ability to increase nociceptive thresholds in a mouse model of diabetic neuropathic pain. nih.gov Studies using albino mice have employed various pain models, including thermal, chemical, and mechanical stimuli, to assess analgesic activity. nih.gov In these models, a decrease in the number of writhes and a delay in reaction time in tests like the tail-clip and Eddy's hot plate methods are indicative of analgesic effects. nih.gov Some piperazine derivatives have shown significant analgesic activity, comparable to standard drugs like pentazocine, by potentially modulating central sympathetic tone and increasing the levels of endogenous opioids like β-endorphin and enkephalins. nih.gov
Antidepressant Effects
The potential of piperazine derivatives as antidepressants has been explored through their interaction with the serotonergic system. Research has focused on their ability to modulate the 5-HT1A receptor and its downstream signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA). nih.gov In mouse models, certain piperazine derivatives have shown the ability to reverse reductions in the expression of 5-HT1AR, BDNF, and PKA in the hippocampus, which are often observed in models of depression. nih.gov These compounds have demonstrated a significant affinity for the 5-HT1A receptor and have been shown to increase serotonin (5-HT) levels in the brain. nih.gov Behavioral tests in mice, such as the forced swim test and tail suspension test, have been used to predict antidepressant activity, where a reduction in immobility time suggests an antidepressant-like effect. nih.gov
Anti-inflammatory Activity
The anti-inflammatory properties of benzenesulfonamide and piperazine derivatives have been evaluated in rat paw edema models, a standard method for screening anti-inflammatory drugs. nih.govresearchgate.netnih.gov In these studies, inflammation is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time. nih.gov Certain novel benzenesulfonamide derivatives have demonstrated potent anti-inflammatory activity, in some cases surpassing that of the standard drug indomethacin. nih.gov These compounds have been shown to significantly reduce paw edema, with maximum inhibition observed several hours after administration. nih.gov The mechanism of action is believed to involve the suppression of pro-inflammatory mediators. nih.govmdpi.com Specifically, these derivatives have been found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as C-reactive protein (CRP) in the inflamed paw tissue. nih.gov Furthermore, they have been shown to reduce the levels of cyclooxygenase enzymes, COX-1 and COX-2, to levels comparable to those in non-inflamed tissues. mdpi.com
Antioxidant Capacity
The antioxidant potential of this compound and its derivatives has been assessed using a variety of in vitro assays. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric ion reducing antioxidant capacity (CUPRAC) assays. nih.govugm.ac.idresearchgate.net These tests measure the ability of a compound to scavenge free radicals or reduce metal ions, providing an indication of its antioxidant activity.
| Assay | Finding |
| DPPH | Moderate antioxidant capacity observed for some derivatives. nih.gov |
| ABTS | Moderate antioxidant capacity noted for certain compounds. nih.gov |
| FRAP | Some compounds exhibit higher antioxidant activity than reference standards. nih.gov |
| CUPRAC | Certain derivatives show superior antioxidant activity compared to references. nih.gov |
| Ex Vivo | Increased glutathione (B108866) (GSH) levels in mouse brain tissue. nih.gov |
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been tested against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. acgpubs.org
Antibacterial Activity: Screening has been conducted against bacteria such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgresearchgate.net Many synthesized piperazine derivatives have demonstrated significant antibacterial properties. acgpubs.orgresearchgate.net Some compounds have shown potent activity against both S. aureus and E. coli. The mechanism of action for some piperazine-based polymers involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov
Antifungal Activity: Antifungal activity has been evaluated against species like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Several piperazine derivatives have exhibited significant antifungal effects. acgpubs.org Some compounds have been particularly effective against C. albicans. nih.govnih.gov
| Microorganism | Activity |
| Staphylococcus aureus | Significant antibacterial activity. acgpubs.org |
| Escherichia coli | Significant antibacterial activity. acgpubs.org |
| Candida albicans | Significant antifungal activity. acgpubs.orgnih.govnih.gov |
| Aspergillus species | Significant antifungal activity. acgpubs.org |
Anticancer/Antiproliferative Activity
The potential of this compound derivatives as anticancer agents has been investigated against various human tumor cell lines. nih.govnih.gov
Screening against NCI-60 Cell Lines: The National Cancer Institute's (NCI) panel of 60 human tumor cell lines has been utilized to screen these compounds for anticancer activity. nih.govnih.govrevvity.co.jp This panel represents nine different types of human cancer, including breast, colon, and pancreatic cancer. revvity.co.jp Several piperazine-linked and benzenesulfonamide derivatives have shown potent growth inhibition across multiple cell lines in these screenings. nih.govnih.gov
Activity against Specific Cancer Cell Lines:
Human Cervical Carcinoma: Information from the provided search results is not specific to this cell line.
Breast Adenocarcinoma: Derivatives have been tested against breast cancer cell lines such as MCF-7, MDA-MB-231, and MDA-MB-453. mdpi.com Some phenylsulfonylpiperazine derivatives have shown significant cytotoxic and antiproliferative activity, particularly against the luminal breast cancer cell line MCF-7. mdpi.com One promising compound demonstrated antimigratory effects, possibly by upregulating the expression of E-Cadherin. mdpi.com Certain benzenesulfonamide derivatives also exhibited activity against the MDA-MB-468 breast cancer cell line. nih.gov
Pancreatic Carcinoma: Information from the provided search results is not specific to this cell line.
| Cell Line | Compound Class | Finding |
| NCI-60 Panel | Piperazine-linked quinolinequinones | Potent growth inhibitors across several cell lines. nih.gov |
| NCI-60 Panel | Benzenesulfonamides | Exhibited anticancer activity against the panel. nih.gov |
| MCF-7 (Breast) | Phenylsulfonylpiperazine derivatives | Significant cytotoxic and antiproliferative activity. mdpi.com |
| MDA-MB-468 (Breast) | Benzenesulfonamide derivatives | Showed activity against this cell line. nih.gov |
Antiviral Activity (e.g., HIV-1 inhibitors)
The piperazine sulfonyl scaffold, a key feature of this compound, has been identified as a crucial component in the development of potent Human Immunodeficiency Virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov HIV-1 reverse transcriptase (RT) is a primary target for antiretroviral drugs, and NNRTIs function as allosteric inhibitors by binding to a hydrophobic pocket near the polymerase active site. nih.gov The emergence of drug-resistant viral strains necessitates the continuous development of new NNRTIs with improved potency and resistance profiles. nih.gov
Researchers have designed and synthesized a series of diarylpyrimidine-based NNRTIs that incorporate a piperazine sulfonyl group to enhance interactions with the backbone of the reverse transcriptase enzyme. nih.gov These novel compounds have demonstrated moderate to excellent activity against the wild-type (WT) HIV-1 strain, with EC₅₀ values ranging from 0.0014 µM to 0.65 µM. nih.gov
Notably, two compounds from this series, 18a1 and 18b1 , emerged as the most potent inhibitors against the WT HIV-1 strain, with EC₅₀ values of 0.0018 µM and 0.0014 µM, respectively. nih.gov Their potency surpassed that of several established antiretroviral drugs, including doravirine (B607182) (DOR), efavirenz (B1671121) (EFV), and nevirapine (B1678648) (NVP). nih.gov Furthermore, these compounds maintained significant activity against HIV-1 strains with common drug-resistant mutations. For instance, against the F227L/V106A double mutant, compound 18b1 (EC₅₀ = 0.0099 µM) and 18b2 (EC₅₀ = 0.011 µM) were approximately 20 times more potent than the lead compound they were derived from. nih.gov This enhanced activity against resistant strains suggests that the piperazine sulfonyl moiety contributes to a more robust binding interaction within the NNRTI binding pocket, making compound 18b1 a promising candidate for further development. nih.gov
Table 1: Antiviral Activity of Piperazine Sulfonyl Derivatives against WT HIV-1
| Compound | EC₅₀ (µM) against WT HIV-1 |
|---|---|
| 18a1 | 0.0018 |
| 18b1 | 0.0014 |
| 18b2 | 0.011 |
| BH-11c (Lead Cmpd) | 0.0027 |
| Doravirine (DOR) | 0.013 |
| Efavirenz (EFV) | 0.0037 |
| Nevirapine (NVP) | 0.19 |
| Etravirine (ETR) | 0.0033 |
| Zidovudine (AZT) | 0.032 |
EC₅₀: Half maximal effective concentration. Data sourced from reference nih.gov.
Anticonvulsant Activity
The piperazine nucleus is a common structural motif in compounds investigated for central nervous system activity, including anticonvulsant properties. While direct studies on the anticonvulsant effects of this compound are not extensively detailed in the available literature, research on related piperazine-containing molecules provides insight into their potential in this area.
Studies have been conducted on various derivatives where the piperazine ring is linked to other pharmacologically active moieties. For example, a series of hybrid compounds featuring a pyrrolidine-2,5-dione ring connected to a 4-phenylpiperazine fragment were synthesized and evaluated for anticonvulsant activity. nih.gov In these studies, compounds were tested in models such as the maximal electroshock (MES) test, which indicates activity against generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, a model for therapy-resistant focal seizures. nih.govmdpi.com
One such study revealed that a compound, (R,S)-3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) , provided 100% protection in the MES test. mdpi.com Another investigation into pyrrolidine-2,5-dione derivatives found that compounds 3, 4, 6, 14, and 17 showed notable antiseizure activity in the 6 Hz test. nih.gov
Additionally, piperazine derivatives acting as N-methyl-D-aspartate (NMDA) receptor antagonists have shown significant anticonvulsant effects. nih.gov For instance, D-(-)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D-CPP) and its analogue D-CPPene were effective in suppressing sound-induced seizures in mice and photic-stimulation-induced myoclonic responses in baboons. nih.gov These findings underscore the potential of the piperazine core structure in designing new anticonvulsant agents, suggesting that derivatives of this compound may warrant investigation for similar activities.
Table 2: Anticonvulsant Screening of Related Piperazine Derivatives
| Compound Class | Test Model | Result |
|---|---|---|
| Pyrrolidine-2,5-dione-piperazines | Maximal Electroshock (MES) | Compound 6 showed 100% protection. mdpi.com |
| Pyrrolidine-2,5-dione-piperazines | 6 Hz Psychomotor Seizure | Compounds 3, 4, 6, 14, 17 showed activity. nih.gov |
| NMDA Antagonist Piperazines (D-CPP, D-CPPene) | Sound-induced seizures (mice) | Suppressed clonic phase of seizures. nih.gov |
| NMDA Antagonist Piperazines (D-CPP, D-CPPene) | Photic-induced myoclonus (baboons) | Suppressed myoclonic responses. nih.gov |
This table reflects the activity of structurally related piperazine compounds, not this compound itself.
Antimalarial Activity
The rise of drug resistance in Plasmodium parasites, the causative agents of malaria, has created an urgent need for new therapeutics with novel mechanisms of action. nih.gov The phenylsulfonyl piperazine class of compounds, which includes the core structure of this compound, has been identified as a promising inhibitor of a critical stage in the parasite's life cycle: the invasion of red blood cells (erythrocytes) by merozoites. nih.gov
A screening of the Medicines for Malaria Venture (MMV) Pathogen Box using transgenic P. falciparum parasites identified the phenylsulfonyl piperazine scaffold as a specific inhibitor of this invasion process. nih.gov Subsequent research focused on optimizing this chemical series to improve its potency. nih.gov Through this optimization, it was determined that the alpha-carbonyl S-methyl isomer was a key feature for enhancing antimalarial activity. nih.gov
The optimized compounds from this class demonstrated potent activity against the asexual blood stages of P. falciparum. They were also shown to be effective against multidrug-resistant strains of the parasite. nih.gov The mechanism of action was confirmed to be the blockade of erythrocyte invasion, which is consistent with the initial screening observations. nih.gov While the compounds showed potent asexual stage activity, their effect against the sexual stage gametocytes was weak. nih.gov The research highlights that phenylsulfonyl piperazine analogues are valuable chemical tools for studying the biological processes of Plasmodium erythrocyte invasion and serve as a foundation for developing new antimalarial drugs. nih.gov
Table 3: Profile of Phenylsulfonyl Piperazines as Antimalarials
| Feature | Finding |
|---|---|
| Target | Plasmodium falciparum |
| Mechanism of Action | Inhibition of erythrocyte invasion by merozoites. nih.gov |
| Activity | Potent against asexual blood stages. nih.gov |
| Resistance Profile | Maintained activity against multidrug-resistant P. falciparum strains. nih.gov |
| Key Structural Feature | The alpha-carbonyl S-methyl isomer was found to be important for potency. nih.gov |
| Gamete Activity | Weak activity observed against sexual stage gametocytes. nih.gov |
Data sourced from reference nih.gov.
Computational Chemistry and Molecular Modeling of 4 3 Benzenesulfonamidophenyl Piperazine and Analogues
Molecular Docking Studies for Receptor/Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in elucidating the binding modes and affinities of 4-(3-benzenesulfonamidophenyl)piperazine analogues with their biological targets.
Research on various benzenesulfonamide-piperazine hybrids has utilized molecular docking to understand their enzyme inhibitory potential. nih.gov For instance, docking studies have been conducted to correlate the inhibitory activities of these compounds against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov The results from these studies often align well with experimental inhibitory assays, confirming the binding interactions. nih.gov
In studies of piperazine (B1678402) sulfonamide analogues as inhibitors of α-amylase for type 2 diabetes, molecular docking was performed to understand the binding interactions of the synthesized compounds. nih.gov Similarly, docking simulations of piperidine (B6355638) pentanamide-derived sulfonamides with insulin-inhibiting protein receptors showed that the compounds fit tightly into the amino acid residue binding sites, with binding affinities ranging from -6.6 to -6.9 kcal/mol. researchgate.net
The versatility of the arylpiperazine scaffold has been explored in the context of androgen receptor (AR) antagonism. Molecular docking studies of arylpiperazine derivatives revealed binding affinities of -7.1 to -7.5 kcal/mol with the androgen receptor, highlighting interactions through hydrogen, electrostatic, and hydrophobic bonds. nih.gov Furthermore, N-phenylpiperazine analogues have been evaluated for their selectivity towards D3 versus D2 dopamine (B1211576) receptors. nih.gov The ability of these compounds to bind selectively is often attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site while another part of the molecule interacts with a unique secondary binding site on the D3 receptor. nih.gov
| Compound Class | Target Enzyme/Receptor | Key Findings from Docking Studies |
| Benzene (B151609) sulfonamide-piperazine hybrids | AChE, BChE, Tyrosinase, α-Glucosidase | Docking results correlated well with experimental inhibitory assays. nih.gov |
| Piperazine sulfonamide analogues | α-Amylase | Used to understand binding interactions for potential diabetes treatment. nih.gov |
| Piperidine pentanamide-derived sulfonamides | Insulin-inhibiting protein receptors | Compounds showed tight binding with affinities of -6.6 to -6.9 kcal/mol. researchgate.net |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Binding affinities of -7.1 to -7.5 kcal/mol were observed. nih.gov |
| N-Phenylpiperazine analogues | D3/D2 Dopamine Receptors | Selectivity attributed to bitopic binding mode. nih.gov |
Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory)
Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to study aryl sulfonyl piperazine derivatives. jddtonline.infoyoutube.com
DFT studies, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, have been used to investigate the optimized molecular structure and electronic features of these compounds. jddtonline.inforesearchgate.net Such calculations help in understanding the molecule's reactivity through analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jddtonline.info The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. jddtonline.info
Molecular Electrostatic Potential (MEP) analysis is another key output of these calculations. It identifies the positive and negative centers of the molecules, revealing sites susceptible to electrophilic and nucleophilic attack. jddtonline.inforesearchgate.net For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential is typically localized on the sulfamide (B24259) functional group, while positive potential is found on hydrogen atoms. jddtonline.info
Natural Bond Orbital (NBO) analysis is used to study the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (e.g., π→π* transitions). jddtonline.info These quantum chemical methods are also used to simulate spectral data (FT-IR, NMR, UV-Vis), which can then be compared with experimental results to confirm the molecular structure. nih.gov
| Computational Method | Property Calculated | Significance |
| DFT (B3LYP/6-31G(d,p)) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. jddtonline.inforesearchgate.net |
| Frontier Molecular Orbitals (HOMO-LUMO) | Energy Gap, Reactivity | Explains electronic transitions and molecular stability. jddtonline.info |
| Molecular Electrostatic Potential (MEP) | Electrophilic & Nucleophilic Sites | Identifies reactive centers and regions for intermolecular interactions. jddtonline.inforesearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge Delocalization, Hyper-conjugation | Assesses molecular stability from electronic interactions. researchgate.netjddtonline.info |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. This technique is crucial for understanding how this compound and its analogues behave in a biological environment, such as in solution or when bound to a protein. mdpi.com
MD simulations have been applied to investigate the absorption mechanisms of CO2 in aqueous piperazine solutions, providing insights at the molecular level. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex formed during molecular docking. mdpi.com By simulating the complex's movement over a period, researchers can confirm if the binding pose is stable and identify key interactions that persist over time. researchgate.net
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA). mdpi.com Stable RMSD values for the protein-ligand complex indicate a stable binding, while RMSF can highlight flexible regions of the protein upon ligand binding. mdpi.com These simulations provide a more realistic and dynamic picture of the molecular interactions compared to the static view from molecular docking. mdpi.com
For example, MD simulations of 1-(4-chlorobenzhydryl) piperazine derivatives complexed with target proteins like CDK2/cyclin A2 have been performed to understand the stability and dynamics of the interaction, complementing docking studies. researchgate.net
Theoretical Prediction of Biological Interactions and Pharmacological Properties
Computational models are extensively used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These in silico predictions help in prioritizing compounds for synthesis and experimental testing.
For piperazine derivatives, computational screening can predict a wide range of biological applications. nih.gov In silico ADME profiling helps to assess the "drug-likeness" of compounds based on criteria like Lipinski's rule of five. mdpi.compharmacophorejournal.com This analysis predicts properties such as oral bioavailability, cell permeability, and potential toxicity, guiding the design of compounds with more favorable pharmacokinetic profiles. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For arylpiperazine derivatives, QSAR models have been built to investigate their anti-proliferative activity against cancer cell lines, identifying key molecular descriptors that influence their potency. nih.gov Similarly, 3D-QSAR models have guided the synthesis of 1,3,5-triazine (B166579) derivatives containing a piperazine structure to optimize their antiviral activity. mdpi.com
Prediction of Activity Spectra for Substances (PASS) is another computational tool used to predict the likely biological activities of a compound based on its structure. nih.gov For piperazine-based compounds, these predictions can suggest potential as enzyme inhibitors, GPCR ligands, or ion channel modulators. pharmacophorejournal.com
| Prediction Method | Application | Outcome |
| ADME Profiling | Drug-Likeness Assessment | Predicts pharmacokinetic properties like absorption and bioavailability. mdpi.compharmacophorejournal.com |
| QSAR | Optimization of Biological Activity | Identifies structural features critical for potency and guides lead optimization. nih.govmdpi.com |
| PASS | Biological Activity Spectrum Prediction | Suggests potential therapeutic applications based on structural similarity to known active compounds. nih.gov |
Advanced Analytical Methodologies for Research
Chromatographic Techniques
Chromatographic separation is essential for isolating "4-(3-Benzenesulfonamidophenyl)piperazine" from potential impurities or other components in a sample matrix. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the desired analytical outcome.
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, including "this compound". The presence of both a piperazine (B1678402) moiety and a benzenesulfonamide (B165840) group in its structure allows for versatile detection methods.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used method for the analysis of compounds containing chromophores. The benzenesulfonamide portion of "this compound" contains aromatic rings that absorb UV radiation, making this detection method highly suitable. While piperazine itself has a poor UV chromophore, the benzenesulfonamide group allows for direct UV detection without the need for derivatization, a step often required for the analysis of simple piperazine. jocpr.comjocpr.com
A typical HPLC-UV method for a related compound, such as an active pharmaceutical ingredient (API) with piperazine impurities, might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and diethylamine, with UV detection at a specific wavelength, for instance, 340 nm. jocpr.com For benzenesulfonamide derivatives, detection is often performed at around 230 nm. sielc.com The selection of the optimal wavelength is critical for achieving maximum sensitivity and selectivity.
Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| UV Detection | 230 nm or 268 nm sielc.comwjpps.com |
This table presents a hypothetical set of parameters based on methods for related compounds and is for illustrative purposes only.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers a significant advantage over standard UV detection by acquiring spectra across a range of wavelengths simultaneously. This capability is invaluable for method development, peak purity assessment, and identification of co-eluting impurities. For "this compound," HPLC-DAD can provide comprehensive spectral information, confirming the identity of the main peak and detecting any potential impurities that might have different UV spectra. researchgate.netresearchgate.net
In the analysis of sulfonamides and piperazine derivatives, HPLC-DAD is employed to ensure the accurate quantification and to resolve complex mixtures. researchgate.netresearchgate.netmdpi.com For instance, a method for determining major constituents in Piper species utilized HPLC-DAD with a calibration curve showing a good linear relationship (r > 0.9998) in a concentration range of 5-100 µg/mL. researchgate.net
For compounds that lack a strong UV chromophore, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a powerful alternative. sielc.com While "this compound" possesses a UV-active benzenesulfonamide group, HPLC-ELSD could be employed in situations where universal detection is preferred or when co-analyzing with compounds that are not UV-active. The detector's response is dependent on the mass of the analyte, making it a mass-sensitive detector. sielc.com
The applicability of ELSD has been demonstrated for the determination of piperazine in pharmaceutical drug substances, providing a simple and precise alternative to other techniques. rdd.edu.iq A method using hydrophilic interaction chromatography (HILIC) coupled with ELSD has been successfully developed for piperazine analysis. rdd.edu.iq
High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) is known for its high sensitivity and selectivity. This technique requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. The native fluorescence of "this compound" would need to be evaluated. If it is not sufficiently fluorescent, derivatization of the piperazine nitrogen or another part of the molecule could be performed to enhance detection. qascf.com
For instance, piperazine residues have been determined using HPLC-FLD after pre-column derivatization with dansyl chloride. qascf.com This approach offers very low limits of detection (LOD) and quantification (LOQ), often in the µg/kg range. qascf.com Similarly, sulfonamides can be analyzed with high sensitivity using HPLC-FLD after derivatization.
Table 2: Example Performance Data for HPLC-FLD Analysis of a Derivatized Amine
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Recovery | 79.64% - 99.77% qascf.com |
| Precision (%RSD) | 1.14% - 5.63% qascf.com |
| LOD | 0.50 - 1.20 µg/kg qascf.com |
| LOQ | 1.80 - 3.50 µg/kg qascf.com |
This table shows typical performance characteristics for an HPLC-FLD method for a related compound and is for illustrative purposes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of a wide range of pharmaceutical compounds, including those with structures similar to "this compound". wjpps.comresearchgate.netunodc.org In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol.
The separation of "this compound" would be based on its hydrophobic interactions with the stationary phase. The presence of the phenyl and piperazine rings contributes to its retention on a reversed-phase column. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. wjpps.comgoogle.com For example, a gradient RP-HPLC method was developed for the related substances of Sunitinib Malate, a molecule that also contains a piperazine moiety, using a C18 column and a gradient mobile phase program. wjpps.com
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For piperazine derivatives, GC is a commonly employed method. researchgate.net The separation is typically achieved on a capillary column, such as a DB-17 or equivalent, which consists of a fused silica (B1680970) capillary tube with a stationary phase coated on the inner surface. researchgate.net Helium is often used as the carrier gas. researchgate.net
The successful application of GC to a compound like this compound would depend on its volatility and thermal stability. Given its molecular weight and the presence of polar functional groups, derivatization might be necessary to increase its volatility and prevent thermal degradation in the injector and column. This process involves chemically modifying the analyte to produce a more volatile derivative.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
GC-MS
The combination of Gas Chromatography with Mass Spectrometry (GC-MS) provides a potent one-two punch for analysis. GC separates the components of a mixture, and the MS provides detailed structural information on each separated component. For piperazine-based drugs, GC-MS is one of the most frequently used techniques for identification. unodc.org The mass spectrometer fragments the molecule in a characteristic pattern, known as a mass spectrum, which serves as a molecular "fingerprint." For example, in the analysis of other phenylpiperazines, characteristic fragments include ions indicating the piperazine ring itself and fragments of the substituted phenyl ring. nih.gov
A hypothetical GC-MS analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the piperazine ring, the sulfonamide bond, and the phenyl rings.
LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rdd.edu.iq It is particularly well-suited for compounds that are not sufficiently volatile or stable for GC analysis. rdd.edu.iq Various piperazine derivatives have been successfully analyzed using LC-MS methods. jocpr.comresearchgate.net The choice of the stationary and mobile phases is critical for achieving good chromatographic separation. A common approach for similar compounds involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile or methanol). nih.gov
LC-MS/MS
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and sensitivity to the analysis. researchgate.net In this technique, a specific ion from the first mass spectrometer (the precursor ion) is selected and then fragmented. The resulting fragment ions (product ions) are then analyzed in a second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for the quantification of analytes at very low concentrations in complex matrices. nih.gov For a molecule like this compound, an LC-MS/MS method would involve optimizing the fragmentation of the protonated molecule to generate specific and intense product ions, ensuring reliable detection and quantification. nih.govresearchgate.net
LC-ESI-MS (Electrospray Ionization Mass Spectrometry)
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar and large molecules. nih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode, with minimal fragmentation in the source. nih.gov This makes it ideal for determining the molecular weight of the analyte. Subsequent fragmentation for structural analysis can be induced in the mass spectrometer (as in LC-MS/MS). The analysis of various piperazine derivatives has been reported using LC-ESI-MS, demonstrating its utility for this class of compounds. nih.govmassbank.eu
Spectroscopic Characterization
Spectroscopic methods are used to probe the interaction of molecules with electromagnetic radiation, providing valuable information about their structure and bonding.
Synthesis and characterization studies of novel piperazine derivatives routinely employ a suite of spectroscopic techniques for structural elucidation. researchgate.netnih.govbeilstein-journals.org For this compound, the following techniques would be essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR would provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectra of piperazine derivatives can be complex due to the conformational dynamics of the six-membered ring. researchgate.net
¹³C NMR provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and S=O stretching of the sulfonamide group, as well as vibrations corresponding to the aromatic rings and the piperazine moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Below are hypothetical data tables that would be generated from such analyses.
Data Tables
Table 1: Hypothetical Chromatographic and Mass Spectrometric Data
| Parameter | Value | Technique |
| Retention Time | To be determined | GC or LC |
| Molecular Ion [M+H]⁺ | 334.1223 | LC-ESI-MS |
| Major MS/MS Fragments | To be determined | LC-MS/MS |
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| Aromatic Protons | 6.8 - 7.9 | 115 - 150 |
| Piperazine Protons | 2.9 - 3.3 | 45 - 55 |
| Sulfonamide NH | ~9.5 | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique "molecular fingerprint." For this compound, the spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the benzenesulfonamide group and the piperazine ring.
Key characteristic peaks for the benzenesulfonamide moiety include strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. researchgate.netnih.gov The S-N stretching vibration is expected to appear in the range of 940-840 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the sulfonamide group would likely be observed as a band in the region of 3300-3200 cm⁻¹.
The piperazine ring will also contribute to the FT-IR spectrum. C-H stretching vibrations from the aliphatic methylene (B1212753) groups of the piperazine ring are expected in the 2950-2800 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the piperazine ring typically appear in the 1200-1020 cm⁻¹ range. researchgate.net The presence of both sets of these characteristic peaks would confirm the successful synthesis of the hybrid molecule.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3300-3200 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |
| C-H Stretch (Aliphatic - Piperazine) | 2950-2800 | Medium to Strong |
| S=O Asymmetric Stretch | 1350-1300 | Strong |
| S=O Symmetric Stretch | 1160-1130 | Strong |
| C-N Stretch (Piperazine) | 1200-1020 | Medium |
| S-N Stretch | 940-840 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would display signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the benzenesulfonamide ring would appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.orgresearchgate.net The proton of the sulfonamide (SO₂NH) group would likely be observed as a broad singlet, also in the downfield region, and its chemical shift could be solvent-dependent. The protons on the piperazine ring would give rise to signals in the upfield region. The four protons on the carbons adjacent to the nitrogen linked to the phenyl ring would likely appear as a multiplet, as would the four protons on the other two carbons of the piperazine ring, typically in the δ 2.5-3.5 ppm range. researchgate.netrsc.org
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The aromatic carbons of the benzenesulfonamide ring would resonate in the δ 120-150 ppm region. rsc.org The carbon atoms of the piperazine ring would appear in the more upfield region, typically between δ 40 and 60 ppm. rsc.orgcore.ac.uk The specific chemical shifts would be influenced by the substitution pattern and the electronic environment of each carbon atom.
Table 2: Expected ¹H-NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |
| Sulfonamide (SO₂NH) | Variable (downfield) | Broad Singlet |
| Piperazine (CH₂) | 2.5 - 3.5 | Multiplets |
Table 3: Expected ¹³C-NMR Chemical Shifts for this compound
| Carbons | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆H₄) | 120 - 150 |
| Piperazine (CH₂) | 40 - 60 |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. Aromatic systems and compounds with conjugated double bonds typically exhibit characteristic UV-Vis absorption spectra.
For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the benzenoid system. Benzenesulfonamide itself shows absorption maxima in the ultraviolet region. nih.gov The presence of the piperazine substituent on the phenyl ring may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzenesulfonamide. The spectrum would likely display absorption bands characteristic of π → π* transitions within the aromatic ring. researchgate.net The exact position of λmax would be dependent on the solvent used for the analysis.
Other Advanced Detection and Quantification Methods (e.g., Color Tests, Thin Layer Chromatography)
Color Tests: While not providing detailed structural information, colorimetric tests can be used for the rapid detection and, in some cases, quantification of certain functional groups. For piperazine and its derivatives, colorimetric methods have been developed. For instance, the reaction of piperazine with p-benzoquinone in a buffered solution can produce a colored product that can be measured spectrophotometrically. This type of assay could potentially be adapted for the detection of this compound, although the influence of the benzenesulfonamide moiety on the reaction would need to be evaluated.
Thin Layer Chromatography (TLC): Thin Layer Chromatography is a simple, rapid, and versatile technique for the separation and identification of compounds. For this compound, TLC can be used to monitor the progress of its synthesis, assess its purity, and determine an appropriate solvent system for larger-scale chromatographic purification. unodc.org The retention factor (Rf) value of the compound is dependent on the stationary phase (e.g., silica gel) and the mobile phase used. A variety of solvent systems can be employed, often consisting of a mixture of a polar and a non-polar solvent. The visualization of the spot on the TLC plate can be achieved under UV light, especially given the aromatic nature of the compound, or by using a staining agent such as iodine vapor.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Benzenesulfonamidophenyl)piperazine, and how can reaction conditions be adjusted to maximize yield and purity?
- The synthesis typically involves sulfonylation of the piperazine core with 3-aminophenyl benzenesulfonate. Key steps include:
- Solvent selection : Use acetone instead of ethanol to avoid undesired side products (e.g., ethoxyethyl derivatives) .
- Base optimization : Potassium carbonate in refluxing acetone improves selectivity for S- or N-alkylated isomers .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) effectively isolates intermediates .
- Yield optimization requires precise control of temperature (reflux conditions) and stoichiometric ratios of sulfonating agents .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the piperazine ring and benzenesulfonamide group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula and detects impurities .
- Melting Point and Rf Values : Consistent melting points (e.g., 153–154°C) and thin-layer chromatography (TLC) Rf values (e.g., 0.41) ensure batch-to-batch reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Receptor specificity assays : Use radioligand binding studies (e.g., 5-HT1A serotonin receptor) to quantify affinity (Ki values) and rule off-target effects .
- Structural analogs comparison : Compare activity trends with derivatives like 4-(4-hydroxyphenyl)piperazine, where electron-withdrawing substituents (e.g., bromine) enhance receptor binding .
- Meta-analysis : Cross-reference in vitro data (e.g., IC50) with molecular docking simulations to identify steric/electronic factors causing variability .
Q. What computational strategies are recommended to predict the binding affinity of this compound to serotonin receptors?
- Molecular docking : Use software like AutoDock Vina to model interactions with 5-HT1A receptor active sites, focusing on hydrogen bonds with Asp116 and hydrophobic contacts .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with experimental Ki values to predict activity of novel analogs .
Q. What methodologies are employed to separate and quantify S- and N-alkylated isomers during the synthesis of piperazine derivatives?
- Chromatographic separation : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves isomers .
- Reaction condition tuning : Alkylation in acetone with K2CO3 minimizes isomer formation, achieving >90% yield of desired products .
- Isolation via crystallization : Differential solubility in ethanol/water mixtures isolates pure isomers .
Q. How do structural modifications at the benzenesulfonamide moiety influence the pharmacokinetic properties of this compound?
- LogP optimization : Introducing methylsulfanyl groups (logP ~2.5) enhances blood-brain barrier permeability compared to polar hydroxyl derivatives .
- Metabolic stability : Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation, as shown in liver microsome assays .
- Plasma protein binding : Surface plasmon resonance (SPR) reveals that trifluoromethyl groups increase albumin binding, affecting free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
